6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H19Cl2N3O and its molecular weight is 280.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound's utility in pharmaceutical synthesis is evident in studies exploring its use as an intermediate in the synthesis of complex molecules. For instance, its structural analogs have been used in the synthesis of compounds with high purity, suitable for pharmaceutical applications (Niedrich et al., 1986). Such processes often involve cyclization, hydrolysis, and degradation steps to achieve the desired amine functionalities, highlighting the compound's role in facilitating drug development.
Optical and Electronic Materials
Research on trisheterocyclic systems, including pyridine derivatives with electron-donating amino groups, reveals significant insights into their optical and electronic properties. These materials exhibit structure-dependent fluorescence and are investigated for their potential in emitting devices due to their electrochemical characteristics and thermal stability (Palion-Gazda et al., 2019). This suggests potential applications in designing more efficient emitters for optoelectronic applications, where specific functional groups play a critical role in modulating the properties of the materials.
Enhancers in Transdermal Drug Delivery
Compounds structurally related to "6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride" have been evaluated for their role as transdermal permeation enhancers. Studies have shown that certain derivatives can significantly enhance the skin's permeability to drugs, offering a promising approach to improving transdermal drug delivery systems (Farsa et al., 2010). This application underscores the importance of chemical modifications in developing more effective and patient-friendly pharmaceutical formulations.
Antimicrobial and Antiurease Activities
Derivatives of the compound have been synthesized and tested for their antimicrobial and antiurease activities, demonstrating the potential of these chemical structures in developing new therapeutic agents. Some synthesized morpholine derivatives containing an azole nucleus exhibited significant activities against specific microbial strains and urease enzyme inhibition (Bektaş et al., 2012). These findings indicate the compound's relevance in the search for new antimicrobial and enzyme inhibitory agents.
Insecticidal Applications
Pyridine derivatives, sharing structural similarities with "this compound," have been explored for their insecticidal properties. For example, specific derivatives have shown significant toxicity against agricultural pests, offering a pathway to developing new insecticides (Bakhite et al., 2014). This application is crucial for agricultural science, where the search for effective and environmentally friendly pest control methods is ongoing.
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAMNDBJSINTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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